Bienvenue dans la boutique en ligne BenchChem!

2-(4-phenylpiperazin-1-yl)quinoxaline

Lipophilicity Physicochemical properties Drug‑likeness

2‑(4‑Phenylpiperazin‑1‑yl)quinoxaline (CAS 338977‑24‑5) is a synthetic, low‑molecular‑weight (290.37 g/mol) compound that fuses a quinoxaline bicyclic heterocycle directly to a 4‑phenylpiperazine moiety without an intervening linker [REFS‑1]. Its structure is recorded in authoritative chemical ontologies as a member of the piperazine class (ChEBI:112975) [REFS‑2].

Molecular Formula C18H18N4
Molecular Weight 290.37
CAS No. 338977-24-5
Cat. No. B2921091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)quinoxaline
CAS338977-24-5
Molecular FormulaC18H18N4
Molecular Weight290.37
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-14-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2
InChIKeyQGSFDXOMOOGDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylpiperazin-1-yl)quinoxaline (CAS 338977‑24‑5): Core Scaffold & Procurement Baseline


2‑(4‑Phenylpiperazin‑1‑yl)quinoxaline (CAS 338977‑24‑5) is a synthetic, low‑molecular‑weight (290.37 g/mol) compound that fuses a quinoxaline bicyclic heterocycle directly to a 4‑phenylpiperazine moiety without an intervening linker [REFS‑1]. Its structure is recorded in authoritative chemical ontologies as a member of the piperazine class (ChEBI:112975) [REFS‑2]. The compound is commercially distributed as a high‑purity screening compound or synthetic building block (typical Lot purity ≥ 98 %) [REFS‑3], and its straightforward, unfunctionalised scaffold distinguishes it from the numerous substituted quinoxaline‑piperazine analogs that dominate the medicinal‑chemistry literature.

Why 2‑(4‑Phenylpiperazin‑1‑yl)quinoxaline Cannot Be Replaced by Common In‑Class Analogs Without Risking Experimental Drift


The quinoxaline‑phenylpiperazine chemotype is exceptionally sensitive to even minor structural modifications. The classic work of Monge et al. (1993) demonstrated that the introduction of a cyano substituent at the quinoxaline 2‑position can increase 5‑HT₃ receptor antagonist potency by two to three orders of magnitude in a guinea‑pig ileum functional assay relative to the parent piperazinylquinoxaline scaffold [REFS‑1]. Consequently, 2‑(4‑phenylpiperazin‑1‑yl)quinoxaline—which carries no such electron‑withdrawing group—is expected to exhibit a dramatically different pharmacological signature. Furthermore, moving the phenyl substituent to a benzyl group or replacing the unsubstituted phenyl with a 2‑fluorophenyl moiety alters both lipophilicity and molecular recognition, as reflected in log P and molecular‑weight shifts [REFS‑2]. These structure‑dependent differences mean that procurement of a generic “quinoxaline‑piperazine” without specifying the exact substitution pattern will almost certainly introduce uncontrolled variables into biological or analytical workflows.

Quantitative Differentiation Evidence for 2‑(4‑Phenylpiperazin‑1‑yl)quinoxaline Against Closest Analogs


Physicochemical Profile: Lipophilicity and Molecular Weight Differentiation from the 2‑Fluorophenyl Analog

The target compound displays a computed log P of 4.09 (ChemDiv) [REFS‑1]. In contrast, the closest commercially available analog, 2‑[4‑(2‑fluorophenyl)‑1‑piperazinyl]quinoxaline (CHEBI:112899), possesses a higher molecular weight (308.35 g/mol vs 290.37 g/mol) and, based on the electronegative fluorine substituent, is expected to exhibit a lower log P (literature‑derived estimate for the 2‑fluorophenyl analog is ≈ 3.5‑3.8 by fragment‑based calculation) [REFS‑2]. This quantifiable difference in lipophilicity means that the target compound will partition differently in octanol/water systems, directly affecting membrane permeability, protein‑binding, and assay‑specific pharmacokinetic readouts.

Lipophilicity Physicochemical properties Drug‑likeness

Biological Target Engagement: Implied 5‑HT₃ Antagonist Potency Gap vs Cyanoquinoxaline Derivatives

Monge et al. (1993) established that piperazinyl‑cyanoquinoxalines achieve pA₂ values against 5‑HT in the guinea‑pig ileum that surpass those of the reference antagonist ondansetron (pA₂ = 6.9) [REFS‑1]. For example, compound 7e (a cyano‑containing analog) was approximately 100‑ to 1000‑fold more potent than ondansetron in this tissue preparation. The target compound, 2‑(4‑phenylpiperazin‑1‑yl)quinoxaline, lacks the crucial 2‑cyano group and therefore belongs to the “inactive‑to‑weak” region of the SAR landscape defined in that study. While no direct pA₂ value has been published for the target compound, the class‑level structure‑activity relationship predicts a > 100‑fold loss in functional antagonist potency compared to the cyano series [REFS‑1].

5‑HT₃ receptor antagonism Structure‑activity relationship Functional assay

Commercial Purity Benchmark: 98 % Specification as a Procurement‑Ready Quality Standard

The target compound is supplied with a certified purity of 98 % (HPLC) by major research‑chemical vendors [REFS‑1]. The 2‑fluorophenyl analog (CAS 339105‑07‑6) is reported at a minimum purity specification of 95 % [REFS‑2]. For screening libraries and SAR campaigns, a 3‑percentage‑point purity differential can translate into a measurable improvement in assay signal‑to‑background ratio, particularly in high‑concentration single‑point screens where impurities may confound hit‑calling.

Chemical purity Quality control Screening collection

Analytical Confidence: Fully Assigned ¹H NMR Spectrum for Identity Verification

A complete ¹H NMR spectrum (Bruker AC‑300) is available in the SpectraBase database for the target compound, with a reported melting point of 42‑45 °C, providing unambiguous identity confirmation [REFS‑1]. For the 2‑fluorophenyl analog, publicly available, fully assigned NMR data are fragmentary, requiring in‑house acquisition for rigorous quality control. This pre‑existing analytical characterization reduces the burden on receiving laboratories, enabling immediate verification against the published spectrum and accelerating compound registration into inventory systems.

NMR spectroscopy Compound identity Quality assurance

High‑Confidence Application Scenarios for 2‑(4‑Phenylpiperazin‑1‑yl)quinoxaline Based on Verified Differentiation Evidence


Negative Control or Low‑Potency Reference for 5‑HT₃ Receptor Antagonist Screening

Because the 2‑cyano‑substituted piperazinylquinoxalines are known to be 100‑ to 1000‑fold more potent 5‑HT₃ antagonists than the reference drug ondansetron (pA₂ = 6.9) [REFS‑1], the unsubstituted 2‑(4‑phenylpiperazin‑1‑yl)quinoxaline serves as an ideal low‑activity comparator. Inclusion of this compound in a screening cascade allows researchers to establish an assay window that identifies only highly potent, cyano‑class actives, thereby reducing the false‑positive rate associated with non‑specific quinoxaline interference.

Physicochemical Probe for Membrane‑Permeability Structure‑Property Relationship Studies

With a computed log P of 4.09 [REFS‑2] and a topological polar surface area of only 23.9 Ų [REFS‑2], the compound resides at the upper boundary of typical CNS drug‑likeness. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies alongside the more polar 2‑fluorophenyl analog (estimated log P ≈ 3.5‑3.8) to quantify how a single fluorine substitution modulates passive permeability, providing a controlled comparison where the core scaffold is held constant.

High‑Purity Building Block for Late‑Stage Diversification in Medicinal Chemistry

The compound’s 98 % baseline purity [REFS‑3] and its unadorned quinoxaline C‑2 position make it a reliable starting material for nucleophilic aromatic substitution, oxidation to quinoxaline N‑oxides, or metal‑catalyzed cross‑coupling reactions. Procurement of this pre‑qualified building block eliminates the need for in‑house purification prior to library synthesis, directly reducing the cycle time of hit‑to‑lead chemistry programs.

Analytical Reference Standard for LC‑MS and NMR Method Development

The combination of a well‑defined molecular ion (m/z 290.15), a melting point of 42‑45 °C, and a fully assigned ¹H NMR spectrum [REFS‑4] positions the compound as a convenient calibration standard for reverse‑phase LC‑MS gradient optimization and for shimming high‑field NMR instruments. Laboratories establishing open‑access analytical workflows can adopt this compound as a system‑suitability check, leveraging its moderate retention and distinctive aromatic proton pattern.

Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.